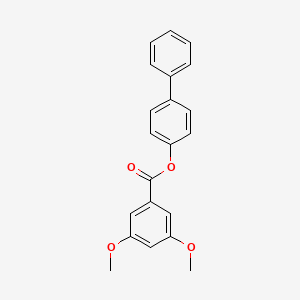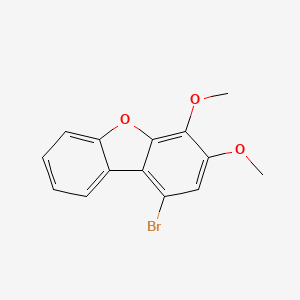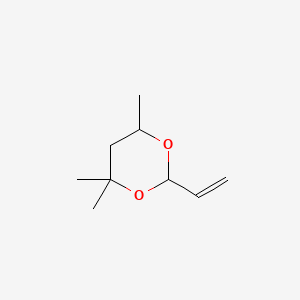
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide is an organic compound that features a cyano group, a furan ring, and an acrylamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyano-3-(2-Furyl)-N-(2-Furylmethyl)acrylamid beinhaltet typischerweise die Reaktion von 2-Furylmethylamin mit 2-Cyano-3-(2-Furyl)acrylsäure unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung und Kristallisation beinhalten, um das Endprodukt in einer verwendbaren Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyano-3-(2-Furyl)-N-(2-Furylmethyl)acrylamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Furanringe können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion primäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(2-Furyl)-N-(2-Furylmethyl)acrylamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-3-(2-Furyl)-N-(2-Furylmethyl)acrylamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe und die Furanringe können an verschiedenen biochemischen Stoffwechselwegen beteiligt sein, wodurch sie möglicherweise das Wachstum von Mikroorganismen hemmen, indem sie in ihre Stoffwechselprozesse eingreifen .
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves its interaction with specific molecular targets. The cyano group and furan rings can participate in various biochemical pathways, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Cyano-3-(2-Furyl)acrylsäure: Ähnliche Struktur, jedoch ohne die N-(2-Furylmethyl)-Gruppe.
2-Cyano-3-(5-Iodo-2-furyl)acrylsäure: Enthält ein Iodatom am Furanring.
Methyl-2-cyano-3-(2-furyl)acrylat: Ein Esterderivat mit einer ähnlichen Kernstruktur.
Einzigartigkeit
2-Cyano-3-(2-Furyl)-N-(2-Furylmethyl)acrylamid ist aufgrund des Vorhandenseins sowohl von Cyan- als auch von Acrylamidgruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H10N2O3 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O3/c14-8-10(7-11-3-1-5-17-11)13(16)15-9-12-4-2-6-18-12/h1-7H,9H2,(H,15,16)/b10-7- |
InChI-Schlüssel |
QKYFQSIHBRLLFU-YFHOEESVSA-N |
Isomerische SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)


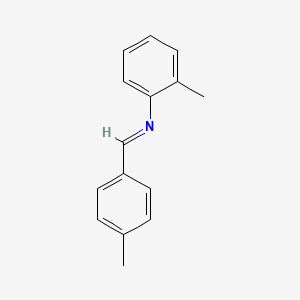
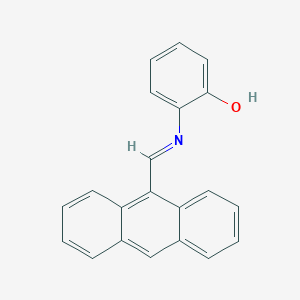

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
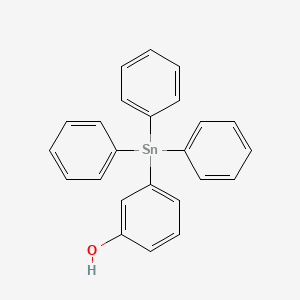
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
